BAY 41-8543 is a synthetic compound that acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC) []. It is classified as a sGC stimulator, distinguishing it from sGC activators that act on the oxidized form of the enzyme []. BAY 41-8543 plays a crucial role in scientific research, particularly in cardiovascular studies, by providing a tool to investigate the NO/sGC/cGMP signaling pathway and its impact on various physiological and pathological conditions.
While the specific molecular structure of BAY 41-8543 is not explicitly described in the papers, it's identified as an analog of riociguat, an FDA-approved sGC stimulator []. This suggests structural similarities, potentially involving a pyrimidine ring and other functional groups capable of interacting with the sGC enzyme. Further investigation into patent literature or chemical databases may reveal the detailed molecular structure.
BAY 41-8543 acts as an allosteric agonist of soluble guanylate cyclase (sGC) []. Unlike NO, which directly activates sGC by binding to its heme group, BAY 41-8543 interacts with the enzyme at a different site [, , ]. This binding enhances the catalytic activity of sGC, even in the absence of NO []. This leads to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, smooth muscle relaxation, and other physiological processes [, ].
Erectile Dysfunction: BAY 41-8543 has shown efficacy in promoting penile erection in animal models []. It can synergize with both exogenous and endogenous NO to induce erectile responses []. This suggests potential for treating erectile dysfunction, especially in cases where NO production is impaired [, ].
Pulmonary Hypertension: BAY 41-8543 effectively reduces pulmonary vascular resistance and improves right ventricular function in animal models of pulmonary embolism [, , ]. It also shows promise in treating monocrotaline-induced pulmonary hypertension []. Intratracheal administration, explored as a targeted delivery method, demonstrated efficacy in reversing pulmonary hypertension in rats, notably without causing systemic blood pressure reduction [].
Septic Shock: Intravenous and inhaled administration of BAY 41-8543 significantly reduces pulmonary vascular resistance and increases cardiac output in experimental models of septic shock []. This suggests potential for managing pulmonary complications associated with septic shock.
Heart Failure: BAY 41-8543 shows promise in ameliorating cardiac and renal damage in a model of hypertension-induced diastolic heart failure []. It improves diastolic function, reduces fibrosis, and significantly increases survival rates in these animal models []. In models of heart failure with preserved ejection fraction (HFpEF), BAY 41-8543 improved survival, reduced fibrosis, and corrected dysregulated gene expression in the heart []. It also improved vascular function, diastolic function, hemodynamics, and reduced susceptibility to arrhythmias, suggesting a multi-faceted therapeutic potential in HFpEF [].
Hemolytic Diseases: BAY 41-8543 effectively counteracts vasoconstriction caused by free hemoglobin, a problem in hemolytic diseases []. This is because it bypasses the NO scavenging effects of hemoglobin, highlighting its potential in managing vascular complications in these conditions.
Duchenne Muscular Dystrophy: BAY 41-8543 mitigated skeletal and cardiac muscle dysfunction in an animal model of Duchenne muscular dystrophy (DMD) []. This suggests its potential as a novel therapeutic approach in managing DMD, targeting the impaired nNOS signaling pathway in this disease.
Kidney Fibrosis: Studies indicate that BAY 41-8543 can reduce TGF-beta levels, myofibroblast differentiation, and extracellular matrix deposition in models of kidney fibrosis []. This suggests a potential role in ameliorating kidney fibrosis.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: